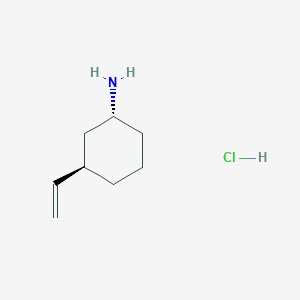![molecular formula C23H18Cl3N3S2 B2876542 4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide CAS No. 344273-49-0](/img/structure/B2876542.png)
4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide” is a chemical compound with the molecular formula C19H18Cl3N3S2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be confirmed by techniques such as single-crystal X-ray diffraction . Density functional theory (DFT) calculations can be used to explore the properties of the compound, free from the influence of the crystal field . These calculations can reveal important information about the conformation and electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 458.84 . Other properties such as melting point, boiling point, and density would require experimental determination.Scientific Research Applications
Potential Inhibition of 11β-HSD1
- 4-chlorobenzyl-based triazole compounds have been identified as potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to the active cortisol. Inhibiting 11β-HSD1 is of significant interest for treating metabolic syndrome and diabetes. A study detailed the structural analysis and molecular docking experiments of such compounds, indicating their potential for further drug design endeavors (Al-Wahaibi et al., 2019).
Synthesis and Crystallography
- Research on 4-chlorobenzyl sulfanyl derivatives has focused on their synthesis and crystallographic analysis. For example, the synthesis and molecular structure of novel 4-thiopyrimidine derivatives have been explored, showing potential applications in various chemical processes (Stolarczyk et al., 2018). This kind of research is crucial for understanding the molecular behavior and potential applications of these compounds in pharmaceuticals and material science.
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3N3S2/c24-18-9-6-16(7-10-18)13-30-15-22-27-28-23(29(22)19-4-2-1-3-5-19)31-14-17-8-11-20(25)21(26)12-17/h1-12H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKYNHNATIQILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)CSCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2876462.png)
![N-(1-cyanocyclopentyl)-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2876463.png)
![methyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2876464.png)



![5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2876472.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2876473.png)
![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2876474.png)
![O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B2876477.png)


![N-[(Z)-(4-phenoxyphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2876482.png)